molecular formula C10H9BrN2O B1337244 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole CAS No. 253273-90-4

3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1337244
M. Wt: 253.09 g/mol
InChI Key: CERZNQPNTHWEAD-UHFFFAOYSA-N
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Description

The compound “3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole” is an organic compound. It contains a bromomethylphenyl group and a methyl-oxadiazole group. The bromomethylphenyl group is a phenyl ring with a bromomethyl substituent, and the methyl-oxadiazole group is a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and a methyl substituent .


Synthesis Analysis

While the specific synthesis of “3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole” is not available, the synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, conversion from the acyl group to an alkane, and nitration .


Molecular Structure Analysis

The molecular structure of “3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole” would be expected to have a planar phenyl ring with a bromomethyl substituent, and a five-membered oxadiazole ring with a methyl substituent .

Scientific Research Applications

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives, including compounds similar to 3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, have been extensively studied due to their diverse biological activities and potential therapeutic applications. Research highlights the significance of the 1,2,4-oxadiazole scaffold in medicinal chemistry, demonstrating its utility in developing new drugs with a broad range of pharmacological activities. These include antimicrobial, anti-inflammatory, analgesic, antifungal, antipyretic, antidepressant, antitubercular, anticonvulsant, anticholinesterase, antihypertensive, antidiabetic, antitumor/anticancer, anti-HIV, and antioxidant properties (Singh & Ilango, 2022).

Synthetic Routes and Applications

Synthetic routes for 1,2,4-oxadiazole and its derivatives are critical for exploring their full potential in various scientific applications. Methods based on the use of primary amidoximes and acylating agents as initial reactants have been reviewed, showcasing the versatility of 1,2,4-oxadiazole derivatives in drug development and other fields such as materials science. This versatility is due to their favorable physical, chemical, and pharmacokinetic properties that enhance their interaction with biological macromolecules (Kayukova, 2005).

Biological and Pharmacological Activities

The 1,2,4-oxadiazole ring is a crucial pharmacophore in the development of various therapeutic agents due to its broad pharmacological profile. Its derivatives exhibit significant antimicrobial, anticancer, and antiviral activities, suggesting their potential as future lead molecules for treating diverse diseases and infections. The synthesis and investigation of these derivatives have led to advancements in the understanding of their mechanisms of action, including enzyme inhibition and growth factor modulation (Devi et al., 2022).

properties

IUPAC Name

3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERZNQPNTHWEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427625
Record name 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

CAS RN

253273-90-4
Record name 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org

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